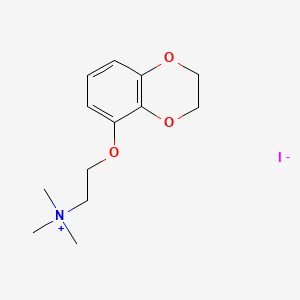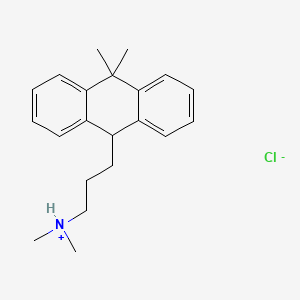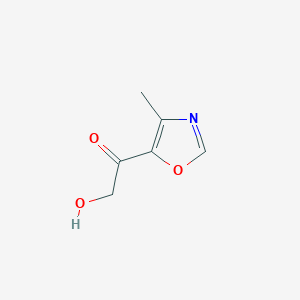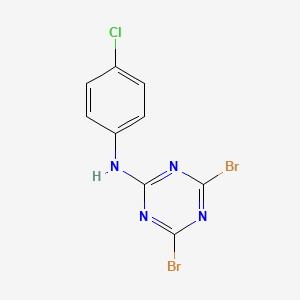
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide is a chemical compound that features a benzodioxane moiety linked to an ethyl trimethylammonium iodide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide typically involves the reaction of 1,4-benzodioxane with an appropriate ethylating agent, followed by quaternization with trimethylamine and subsequent iodination. The reaction conditions often include:
Solvent: Common solvents include acetonitrile or ethanol.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as potassium carbonate may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide can undergo various chemical reactions, including:
Oxidation: The benzodioxane moiety can be oxidized under specific conditions.
Reduction: Reduction reactions can target the quaternary ammonium group.
Substitution: Nucleophilic substitution reactions can occur at the ethyl trimethylammonium iodide group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodioxane derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the ethyl trimethylammonium iodide site.
Aplicaciones Científicas De Investigación
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets and pathways. The benzodioxane moiety can interact with biological receptors, while the quaternary ammonium group can influence membrane permeability and ion transport. These interactions can lead to various biological effects, including antimicrobial activity and modulation of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2-(Methacryloyloxy)ethyl)trimethylammonium iodide: Similar in structure but with a methacryloyloxy group instead of a benzodioxane moiety.
(2-(Acryloyloxy)ethyl)trimethylammonium chloride: Contains an acryloyloxy group and chloride instead of iodide.
(2-(Hydroxyethyl)trimethylammonium iodide): Features a hydroxyethyl group instead of a benzodioxane moiety.
Uniqueness
(2-(1,4-Benzodioxan-5-yloxy)ethyl)trimethylammonium iodide is unique due to the presence of the benzodioxane moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
2906-82-3 |
|---|---|
Fórmula molecular |
C13H20INO3 |
Peso molecular |
365.21 g/mol |
Nombre IUPAC |
2-(2,3-dihydro-1,4-benzodioxin-5-yloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C13H20NO3.HI/c1-14(2,3)7-8-15-11-5-4-6-12-13(11)17-10-9-16-12;/h4-6H,7-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
XQFWDVPAERWMBA-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)CCOC1=CC=CC2=C1OCCO2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















